Cas no 894069-15-9 (2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide)

2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide
- F2509-0059
- N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,5-difluorobenzenesulfonamide
- CHEMBL1362488
- 2,5-difluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
- 894069-15-9
- HMS3023G22
- 2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
- AKOS024654618
- SMR000808377
- MLS001239215
-
- Inchi: 1S/C17H11F2N5O2S/c18-12-3-6-14(19)16(9-12)27(25,26)23-13-4-1-11(2-5-13)15-7-8-17-21-20-10-24(17)22-15/h1-10,23H
- InChI Key: ATQZNQJQIURDIJ-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=CC=1F)F)(NC1C=CC(=CC=1)C1C=CC2=NN=CN2N=1)(=O)=O
Computed Properties
- Exact Mass: 387.06015211g/mol
- Monoisotopic Mass: 387.06015211g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 97.6Ų
2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2509-0059-5mg |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-3mg |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-10mg |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-30mg |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-2μmol |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-20mg |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-40mg |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-20μmol |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-15mg |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2509-0059-2mg |
2,5-difluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide |
894069-15-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide
Recent Advances in the Study of 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS: 894069-15-9)
The compound 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS: 894069-15-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique triazolopyridazine core, has been investigated for its role as a kinase inhibitor, particularly in targeting cancer-related signaling pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
One of the key findings from recent research is the compound's selective inhibition of specific tyrosine kinases, which are often overexpressed in various malignancies. Structural-activity relationship (SAR) studies have revealed that the difluoro substitution on the benzene ring enhances binding affinity to the kinase active site, while the triazolopyridazine moiety contributes to improved metabolic stability. These insights have paved the way for further optimization of the compound for clinical development.
In vitro and in vivo studies have demonstrated promising antitumor activity of 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound exhibited potent inhibitory effects against a panel of cancer cell lines, with IC50 values in the low nanomolar range. Additionally, the compound showed favorable pharmacokinetic profiles in rodent models, including good oral bioavailability and prolonged half-life, making it a viable candidate for further development.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as potential off-target effects and resistance mechanisms need to be addressed. Ongoing research is exploring combination therapies and novel formulations to enhance the compound's efficacy and reduce adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this promising therapeutic agent.
In conclusion, 2,5-difluoro-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)benzene-1-sulfonamide represents a significant advancement in the field of kinase inhibitors. Its unique chemical structure and potent biological activity make it a compelling subject for further research. Future studies should focus on optimizing its therapeutic index and exploring its potential in treating a broader range of diseases.
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